2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime
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Overview
Description
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes It is derived from 2-pyridinecarboxaldehyde and is characterized by the presence of an oxime functional group attached to a naphthylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .
Scientific Research Applications
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthylcarbamoyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor to the oxime derivative, used in various organic syntheses.
4-Pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 4-position, used in different chemical reactions.
2-Quinolinecarboxaldehyde: A related compound with a quinoline ring, used in the synthesis of heterocyclic compounds.
Uniqueness
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is unique due to the presence of both the oxime and naphthylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102206-48-4 |
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Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino] N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H13N3O2/c21-17(22-19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-12H,(H,20,21)/b19-12+ |
InChI Key |
YJZMXEFEUCTOLS-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=CC3=CC=CC=N3 |
Origin of Product |
United States |
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